![molecular formula C12H16O B134455 2-(1-Methylethenyl)-6-(1-methylethyl)phenol CAS No. 74926-89-9](/img/structure/B134455.png)
2-(1-Methylethenyl)-6-(1-methylethyl)phenol
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff bases, which are typically generated through the condensation of an amine with an aldehyde or ketone. Paper describes the synthesis of a Schiff-base complex where an azomethine C–N double bond is formed, and the compound crystallizes in a triclinic space group with intramolecular hydrogen bonding. Similarly, paper details the synthesis of an azo-chromophore group containing a hydrazine-Schiff base compound, which crystallizes in an orthorhombic crystal system and exhibits both intramolecular and intermolecular hydrogen bonding.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by techniques such as X-ray diffraction, IR, and electronic spectroscopy. Paper reports that the compound prefers the enol form in the solid state, as evidenced by X-ray and IR results. Paper also notes that the Schiff base molecule adopts an E configuration about the azomethine bond and that the two benzene rings and azomethine group are practically coplanar due to intramolecular hydrogen bonds. In paper , the structure is further detailed with the presence of a phenol-imine intramolecular hydrogen bond and a 1D zigzag chain formed by intermolecular hydrogen bonding.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures and the presence of functional groups. Paper explores the electronic structure and spectroscopic properties using DFT/B3LYP optimization and TD-DFT calculations, indicating that the molecule exists in the enol form even in solvent media. Paper performs computational studies on the compound and its tautomers, finding the azo-enol form to be the most stable tautomer thermodynamically. Spectral studies, including IR, UV–Vis, and NMR spectra, are performed to examine the properties of the compound in different solvents.
Scientific Research Applications
Environmental Impact and Toxicology
Studies have shed light on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds similar to 2-(1-Methylethenyl)-6-(1-methylethyl)phenol. These SPAs are prevalent in various environmental matrices and have been associated with potential health risks, such as hepatic toxicity and endocrine disruption. Researchers call for the development of SPAs with lower toxicity and environmental persistence to mitigate these risks (Liu & Mabury, 2020).
Advances in Material Science
In materials science, natural and synthetic phenolic compounds have been explored for their potential in engineering advanced materials. Strategies to control the spatiotemporal dynamics of phenolic chemistries are crucial for fabricating materials with precise structures and properties. This encompasses the development of bioinspired materials utilizing catechols and polyphenols for applications in energy, catalysis, and biomedicine (Jia et al., 2021).
Pharmacological Potential
Phenolic compounds, including thymol (a compound structurally related to 2-(1-Methylethenyl)-6-(1-methylethyl)phenol), demonstrate a wide range of pharmacological properties. Thymol exhibits antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, and antifungal activities. Its therapeutic potential spans cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases, highlighting the importance of such compounds in drug development and therapy (Meeran et al., 2017).
Phenolic Compounds in Wastewater Treatment
The presence of phenolic compounds in wastewater and their environmental impact have prompted research into effective removal techniques. Various methods, including physical, chemical, and biological treatments, have been explored for their efficiency in phenol removal. Enzymatic treatment, leveraging enzymes like peroxidases and laccases, shows promise for treating phenolic compounds under mild conditions, suggesting a sustainable approach to mitigating the environmental impact of phenolics (Villegas et al., 2016).
properties
IUPAC Name |
2-propan-2-yl-6-prop-1-en-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7,9,13H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJROCIUTKTZPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225899 | |
Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |
CAS RN |
74926-89-9 | |
Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074926899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Methylethenyl)-6-(1-methylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-METHYLETHENYL)-6-(1-METHYLETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C466146QUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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